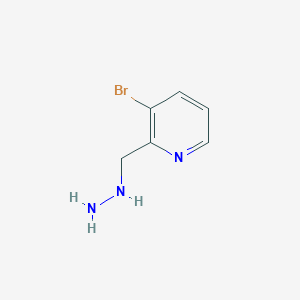
Ethyl 1-(2-hydroxyethyl)cyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate is an organic compound with a molecular formula of C9H16O3. It is a clear, colorless liquid with a molecular weight of 172.22 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset for a wide range of chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate typically involves the esterification of cyclobutane-1-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl1-(2-oxoethyl)cyclobutane-1-carboxylate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl1-(2-hydroxyethyl)cyclobutanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.
Major Products Formed
Oxidation: Ethyl1-(2-oxoethyl)cyclobutane-1-carboxylate.
Reduction: Ethyl1-(2-hydroxyethyl)cyclobutanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Wirkmechanismus
The mechanism of action of ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl1-(1-hydroxyethyl)cyclobutane-1-carboxylate
- Cyclobutane-1-carboxylic acid
- Ethyl cyclobutane-1-carboxylate
Uniqueness
Ethyl1-(2-hydroxyethyl)cyclobutane-1-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the cyclobutane ring. This dual functionality imparts distinct reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
ethyl 1-(2-hydroxyethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-12-8(11)9(6-7-10)4-3-5-9/h10H,2-7H2,1H3 |
InChI-Schlüssel |
LFYQCJMDSCCRKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


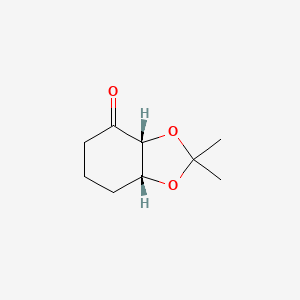
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)
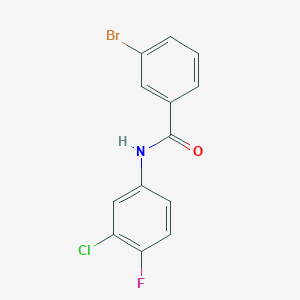

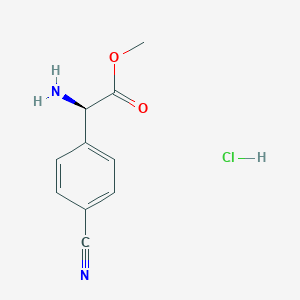
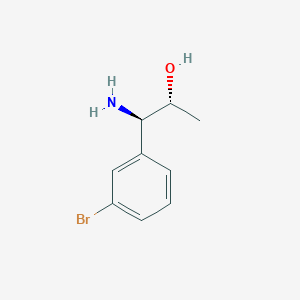
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)


